molecular formula C12H16N4O5S B2405977 Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 333769-01-0

Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No. B2405977
CAS RN: 333769-01-0
M. Wt: 328.34
InChI Key: QDGLTXIYXSICIT-UHFFFAOYSA-N
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Description

Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Transformations

  • Transformations under Acid Catalysis : Derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were produced unexpectedly from treating methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate with dilute hydrochloric acid. This resulted from the hydration of 5,6-dihydropyridine at the C=N bond along with the elimination of a methyl 2-sulfanylacetate molecule (Nedolya et al., 2018).

Synthesis of Polyfunctionalized Compounds

  • Controlled Synthesis of Polyfunctionalized Pyrrole and Thiophene : Dual reactivity was observed in 1-Aza-1,3,4-trienes containing a methoxycarbonylmethyl substituent on the sulfur atom. This allowed for the controlled synthesis of methyl (pyrrol-2-yl)sulfanylacetates or methyl (methylamino)thiophene-2-carboxylates with high chemoselectivity (Nedolya et al., 2017).

Applications in Antibody Production

  • Syntheses of Haptens for Antibody Production : Heterobifunctional reagents were synthesized, such as 2-(2-chloro-5-methyl-1,3,2-dioxaphosphorinan-5-yl)methoxyacetic acid methyl ester, and used to prepare organophosphate, thiophosphate, and dithiophosphate haptens. These haptens, when conjugated to proteins, were used to produce polyclonal sera against various classes of organophosphate pesticides (ten Hoeve et al., 1997).

Antimicrobial Synthesis

  • Synthesis of Antimicrobial Compounds : Synthesis of various 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones demonstrated antimicrobial activity against susceptible and resistant Gram-positive and Gram-negative bacteria, showing a potential application in antimicrobial therapies (Sharma et al., 2004).

Kinetic Resolution in Synthesis

  • Enantioselective Lipase-Catalyzed Kinetic Resolution : Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates were prepared by alkylation of 6-thioxo-1,4-dihydropyridines. This process involved kinetic resolution catalyzed by Candida antarctica lipase B, providing enantiomeric excesses of up to 70% (Andzans et al., 2013).

properties

IUPAC Name

methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O5S/c1-15-9-8(10(18)14-11(15)19)16(4-5-20-2)12(13-9)22-6-7(17)21-3/h4-6H2,1-3H3,(H,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGLTXIYXSICIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {[6-hydroxy-7-(2-methoxyethyl)-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}acetate

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